molecular formula C18H15N5O2S B12132712 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

Cat. No.: B12132712
M. Wt: 365.4 g/mol
InChI Key: BTADUPCOXREANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2-furyl moiety at position 5, and a thioether linkage to an acetamide group. The N-naphthyl substituent enhances lipophilicity and aromatic stacking interactions, which are critical for pharmacological activity . This compound has been synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloro-N-naphthylacetamide in the presence of KOH, followed by structural confirmation using NMR and IR spectroscopy .

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H15N5O2S/c19-23-17(15-9-4-10-25-15)21-22-18(23)26-11-16(24)20-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11,19H2,(H,20,24)

InChI Key

BTADUPCOXREANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CO4

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Variations and Activities

Compound Name Substituent at Triazole Position 5 Aryl Group on Acetamide Pharmacological Activity Reference ID
Target Compound 2-Furyl Naphthyl Anti-exudative activity (in vivo rat models)
AS111 (Reference Drug Analog) 2-Pyridyl 3-Methylphenyl 1.28× anti-inflammatory potency of diclofenac (COX-2 inhibition)
2-((4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-Yl)Thio)-N-(1-Naphthyl)Acetamide 2-Thienyl Naphthyl Structural analog; activity data not reported
2-(4-Phenyl-5-(3-Chlorophenyl)-4H-1,2,4-Triazol-3-Ylthio)Acetamide Derivatives 3-Chlorophenyl Varied aryl groups AChE/BChE inhibition (IC50: 5.41–43.94 µM for AChE)
2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Thio)-N-(2-Methoxyphenyl)Acetamide Phenyl 2-Methoxyphenyl Structural analog; activity data not reported

Activity-Specific Comparisons

Anti-Inflammatory Activity

  • Target Compound: Limited direct anti-inflammatory data are available, but furyl-substituted triazoles are associated with anti-exudative effects in rat models .
  • AS111 (Pyridyl Analog) : Demonstrates superior COX-2 inhibition via hydrophobic interactions with LEU338 and ALA527 residues, achieving 1.28× the activity of diclofenac .
  • Chlorophenyl Derivatives : Exhibit moderate COX/LOX inhibition but are overshadowed by pyridyl analogs in potency .

Enzyme Inhibition

  • Target Compound: No explicit data on AChE/BChE inhibition, but the furyl group’s electron-rich nature may reduce binding affinity compared to chlorophenyl derivatives .
  • Chlorophenyl Triazoles : Show strong AChE inhibition (IC50 = 5.41 µM for compound 141), attributed to the electronegative chlorine enhancing interactions with the enzyme’s catalytic site .

Physicochemical Properties

  • Synthetic Accessibility : Pyridyl and chlorophenyl derivatives require multi-step sulfonylation or azide-alkyne cycloaddition, whereas the furyl-naphthyl compound is synthesized via straightforward alkylation .

Mechanistic Insights

  • Furyl vs. Pyridyl : The 2-furyl group’s oxygen atom may engage in hydrogen bonding, but its reduced aromaticity compared to pyridyl limits π-π stacking with COX-2’s hydrophobic pockets .
  • Naphthyl vs. Smaller Aryl Groups : The bulky naphthyl moiety may sterically hinder target engagement but enhances stability in biological matrices .

Biological Activity

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound.

Synthesis

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with naphthylacetamide derivatives. The process often requires specific conditions such as the use of solvents like ethanol and catalysts like triethylamine to achieve optimal yields.

Antimicrobial Properties

Research has shown that compounds containing triazole and thiol groups exhibit notable antimicrobial activity. A study demonstrated that derivatives of 1,2,4-triazole possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety in 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide enhances this activity due to its electron-donating properties.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways. A detailed analysis showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in diseases characterized by inflammation.

Case Studies

  • Study on Antimicrobial Activity : A comparative study involving various triazole derivatives highlighted that 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide exhibited superior antibacterial activity compared to standard antibiotics like penicillin.
  • Cytotoxicity Assessment : In a recent publication, researchers assessed the cytotoxic effects on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at lower concentrations than previously reported for similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.